Isotheaflavin
Description
Isotheaflavin (C₂₉H₂₄O₁₂; molecular weight: 564.49 g/mol) is a benzotropolone-class polyphenol naturally occurring in Camellia sinensis (tea plant) . It is formed during enzymatic oxidation of catechins in black tea fermentation, hypothesized to arise from the coupling of (-)-epicatechin (EC) and (-)-gallocatechin (GC) . Despite its structural similarity to theaflavins, this compound is present in trace amounts in black tea, making its isolation and characterization challenging . It has been identified in traditional Chinese medicine formulations, such as Qingfei Zhike San and Jiu Ji Xing Jun Capsule, where it contributes to antioxidant, anti-inflammatory, and phlegm-resolving properties .
Properties
IUPAC Name |
3,4,6-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYMEWFZKHGAX-XDPYCTQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31701-93-6 | |
| Record name | 1-[(2R,3R)-3,4-Dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-8-[(2R,3S)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5H-benzocyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31701-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotheaflavin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isotheaflavin typically involves multi-step organic reactions. The process begins with the preparation of the chroman units, followed by their attachment to the benzoannulen core. Key steps include:
Formation of Chroman Units: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Benzoannulen Core: The chroman units are then linked to the benzoannulen core through condensation reactions, often facilitated by catalysts such as Lewis acids.
Hydroxylation: Introduction of hydroxyl groups at specific positions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isotheaflavin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, such as aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Ethers, esters.
Scientific Research Applications
Anticancer Effects
Isotheaflavins have shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. Studies indicate that these compounds can induce apoptosis (programmed cell death) in ovarian cancer cells while exhibiting minimal cytotoxicity towards normal cells. For instance, TF2A and TF2B were found to significantly trigger apoptosis in OVCAR-3 and A2780/CP70 ovarian cancer cells through both intrinsic and extrinsic pathways .
Table 1: Summary of Anticancer Activities of Isotheaflavins
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| TF2A | Ovarian Cancer | Induces apoptosis | |
| TF2B | Ovarian Cancer | Induces apoptosis | |
| TF3 | Prostate Cancer | Cell cycle arrest | |
| TF2B | Lung Cancer | Inhibits cell proliferation |
Metabolic Regulation
Isotheaflavins have been linked to improved metabolic health by regulating glucose levels and lipid metabolism. Research has demonstrated that they can inhibit pancreatic lipase activity, leading to reduced fat absorption and lower postprandial triglyceride levels in animal models . Furthermore, dietary supplementation with isotheaflavins has resulted in significant reductions in serum glucose levels in diabetic mice .
Table 2: Effects of Isotheaflavins on Metabolic Health
| Effect | Mechanism | Study Reference |
|---|---|---|
| Glucose Reduction | Inhibition of pancreatic lipase | |
| Lipid Metabolism Improvement | Enhanced energy expenditure | |
| Antihyperglycemic Activity | Modulation of insulin sensitivity |
Anti-inflammatory Properties
The anti-inflammatory potential of isotheaflavins has been documented in various studies. They are believed to modulate inflammatory pathways and reduce oxidative stress, contributing to their protective effects against chronic diseases . Additionally, isotheaflavins have been shown to exert protective effects on organs such as the liver and kidneys .
Case Studies
Several case studies highlight the efficacy of isotheaflavins in clinical settings:
-
Case Study 1: Ovarian Cancer Treatment
A study involving ovarian cancer patients indicated that supplementation with isotheaflavin-rich extracts led to a decrease in tumor markers and improved quality of life metrics among participants . -
Case Study 2: Diabetes Management
In a clinical trial with type 2 diabetes patients, those consuming a diet supplemented with isotheaflavins experienced significant improvements in glycemic control compared to a control group .
Mechanism of Action
The mechanism of action of Isotheaflavin involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chroman units may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural Differentiation
Isotheaflavin belongs to the theaflavin family but differs in stereochemistry and precursor coupling (Table 1):
Key Notes:
Key Findings :
- Antiviral Potential: this compound-3′-gallate showed moderate binding affinity to SARS-CoV-2 main protease (Mpro) (CDOCKER energy: -45.2 kcal/mol) but underperformed compared to gallocatechin gallate (-52.1 kcal/mol) and Remdesivir (-49.8 kcal/mol) .
- Antioxidant Capacity: Theaflavins with galloyl groups (e.g., TF3G) exhibit stronger radical-scavenging activity than non-galloylated analogs, a trend likely applicable to this compound derivatives .
Comparison with Other Flavonoids and Polyphenols
Neoisoastilbin vs. This compound
Proanthocyanidin A4 vs. This compound
| Parameter | Proanthocyanidin A4 | This compound |
|---|---|---|
| Structure | Dimeric flavan-3-ol | Benzotropolone |
| Bioactivity | Anti-inflammatory, anti-cancer | Antioxidant, antiviral |
| Bioavailability | Low (high molecular weight) | Not studied |
Biological Activity
Isotheaflavin, a member of the theaflavin family derived from black tea, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, supported by case studies and research findings.
Overview of this compound
This compound is a polyphenolic compound produced during the fermentation of tea leaves. It is part of a larger family of compounds known as theaflavins, which also includes theaflavin-3-gallate and theaflavin-3,3'-digallate. These compounds are known for their health benefits, primarily attributed to their antioxidant properties and ability to modulate various biological pathways.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
2. Anti-inflammatory Effects
This compound has been found to possess potent anti-inflammatory activities. Research indicates that it can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types. For instance, in a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced the levels of these cytokines, thereby mitigating inflammation .
Table 1: Summary of Anti-inflammatory Studies on this compound
| Study | Model | Key Findings |
|---|---|---|
| Gosslau et al. (2017) | In vitro (LPS-induced) | Reduced TNF-α and IL-6 expression |
| Hosokawa et al. (2021) | In vivo (mouse model) | Decreased COX-2 activity and inflammatory markers |
3. Anticancer Properties
The anticancer potential of this compound has been extensively studied. It induces apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways such as NF-κB and AP-1. A notable study showed that this compound inhibited the proliferation of human oral squamous carcinoma cells while sparing normal fibroblast cells .
Case Study: Anticancer Activity
In a study involving human ovarian cancer cell lines, this compound demonstrated a synergistic effect when combined with cisplatin, enhancing its antiproliferative activity .
4. Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of bacteria such as Shigella spp. and Bordetella pertussis at specific concentrations . Additionally, it has shown potential against viral infections; studies suggest that this compound can inhibit HIV replication in vitro by suppressing viral transcription .
The biological activities of this compound are mediated through several mechanisms:
- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Anti-inflammatory Mechanism : Inhibiting pro-inflammatory cytokine production and modulating signaling pathways.
- Anticancer Mechanism : Inducing apoptosis via caspase activation and regulating gene expression related to cell cycle progression.
- Antimicrobial Mechanism : Disrupting microbial cell membranes and inhibiting viral replication.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Isotheaflavin from natural sources, and how can researchers optimize yield?
- Methodological Answer: Isolation typically involves solvent extraction (e.g., aqueous acetone or ethanol) followed by chromatographic purification (e.g., column chromatography with Sephadex LH-20). Yield optimization requires parameter testing, including solvent polarity, temperature, and extraction time. Purity validation via HPLC with UV detection (λ = 280 nm) and mass spectrometry is critical .
- Key Considerations: Document solvent ratios, centrifugation speeds, and column pressures to ensure reproducibility .
Q. What analytical techniques are recommended for characterizing this compound’s structural stability under varying pH conditions?
- Methodological Answer: Use UV-Vis spectroscopy to monitor absorbance shifts at acidic/alkaline pH. Pair with NMR (¹H/¹³C) to track structural changes in aromatic rings and hydroxyl groups. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS can quantify degradation products .
Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?
- Methodological Answer: Standardize assays like DPPH/ABTS radical scavenging, FRAP, and ORAC. Include positive controls (e.g., ascorbic acid) and triplicate measurements. Normalize results to compound concentration (µM) and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability in different in vivo models be systematically addressed?
- Methodological Answer: Conduct meta-analyses of pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) across species. Adjust for variables like administration route (oral vs. intravenous), formulation (nanoparticles vs. free compound), and metabolic enzyme activity. Use ANOVA or mixed-effects models to identify confounding factors .
- Data Conflict Resolution: Replicate studies under standardized conditions (e.g., ISO guidelines) and validate bioanalytical methods (e.g., LC-MS/MS) with spike-and-recovery tests .
Q. What experimental strategies can elucidate this compound’s synergistic effects with other polyphenols in disease models?
- Methodological Answer: Design factorial experiments (e.g., 2×2 matrices) testing this compound alone vs. combinations (e.g., with EGCG). Use isobolographic analysis to quantify synergy/additivity. Transcriptomic profiling (RNA-seq) can identify co-regulated pathways (e.g., Nrf2/NF-κB) .
Q. How should researchers mitigate batch-to-batch variability in this compound samples during long-term studies?
- Methodological Answer: Implement quality control (QC) protocols:
- Chemical : Certificate of Analysis (CoA) with HPLC purity ≥95%, residual solvent testing.
- Biological : Pre-screen batches for consistent bioactivity (e.g., IC₅₀ in cell-based assays).
- Storage : Lyophilize samples under inert gas and store at -80°C with desiccants .
Methodological Best Practices
- Data Reproducibility : Use Open Science Framework (OSF) to share raw data, code, and SOPs. Reference FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Statistical Rigor : Pre-register hypotheses, calculate sample sizes via power analysis (α=0.05, β=0.2), and apply Bonferroni corrections for multiple comparisons .
- Ethical Reporting : Disclose conflicts of interest, funding sources, and data limitations (e.g., small sample sizes) in the "Discussion" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
